3-nitro-4-[(4-nitrobenzoyl)amino]benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-nitro-4-[(4-nitrobenzoyl)amino]benzoic acid is an organic compound with the molecular formula C14H8N3O7 It is a derivative of benzoic acid, characterized by the presence of nitro groups and an amide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-4-[(4-nitrobenzoyl)amino]benzoic acid typically involves the nitration of benzoic acid derivatives followed by amide formation. One common method includes the nitration of 4-aminobenzoic acid to introduce the nitro group, followed by the reaction with 4-nitrobenzoyl chloride to form the amide linkage .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and amide formation reactions. The use of nitric acid as an oxidizing agent is common, and the reaction conditions are optimized to ensure high yield and purity. The process may include steps such as neutralization, extraction, and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-nitro-4-[(4-nitrobenzoyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Formation of 3-amino-4-[(4-aminobenzoyl)amino]benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-nitro-4-[(4-nitrobenzoyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-nitro-4-[(4-nitrobenzoyl)amino]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and amide linkage play a crucial role in its binding affinity and activity. The compound may inhibit specific enzymes or interact with cellular pathways to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-nitrobenzoic acid
- 4-nitrobenzoic acid
- 3-methyl-4-nitrobenzoic acid
- 4-fluoro-3-nitrobenzoic acid
Uniqueness
3-nitro-4-[(4-nitrobenzoyl)amino]benzoic acid is unique due to its dual nitro groups and amide linkage, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
293762-46-6 |
---|---|
Molekularformel |
C14H9N3O7 |
Molekulargewicht |
331.24 g/mol |
IUPAC-Name |
3-nitro-4-[(4-nitrobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C14H9N3O7/c18-13(8-1-4-10(5-2-8)16(21)22)15-11-6-3-9(14(19)20)7-12(11)17(23)24/h1-7H,(H,15,18)(H,19,20) |
InChI-Schlüssel |
WJQKXVFNYCDNQO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.